molecular formula C13H12ClN5 B12187282 6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12187282
M. Wt: 273.72 g/mol
InChI Key: XPWOXXYKSMCMLO-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine N-oxides, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro, ethyl, and phenyl groups contribute to its potency and selectivity as a kinase inhibitor .

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12ClN5/c1-2-19(9-6-4-3-5-7-9)12-10-8-15-18-11(10)16-13(14)17-12/h3-8H,2H2,1H3,(H,15,16,17,18)

InChI Key

XPWOXXYKSMCMLO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC3=C2C=NN3)Cl

Origin of Product

United States

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